N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine is a compound that combines the structural features of indole and pyridine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, while pyridine is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, are known to interact with a variety of biological targets due to their diverse pharmacological properties .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of physiological responses .
Biochemical Pathways
Indole derivatives, in general, are involved in a wide array of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine typically involves the coupling of tryptamine (2-(1H-indol-3-yl)ethylamine) with 3-nitropyridine-2-amine. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the amine group of tryptamine and the carboxyl group of 3-nitropyridine-2-amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: N-[2-(1H-indol-3-yl)ethyl]-3-aminopyridin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure with an indole moiety and a substituted phenyl group.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Contains an indole moiety and a methoxynaphthalene group.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with a different substituent on the pyridine ring.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine is unique due to the presence of both an indole and a nitropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines the indole and pyridine moieties, which are known for their diverse pharmacological properties. Recent studies have highlighted its potential in various therapeutic applications, particularly in pain management, cancer treatment, and as an anti-inflammatory agent.
Chemical Structure and Synthesis
The compound's structure consists of an indole ring connected to a pyridine ring via an ethyl chain, with a nitro group positioned on the pyridine. The synthesis typically involves the coupling of tryptamine (2-(1H-indol-3-yl)ethylamine) with 3-nitropyridine-2-amine, often utilizing N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond .
The biological activity of this compound is believed to stem from its interactions with various biological targets, including enzymes and receptors. The indole moiety can engage in hydrogen bonding and π-π stacking interactions, while the nitropyridine group may participate in electron transfer reactions. These interactions can modulate target protein activities, leading to various biological effects .
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Analgesic Effects : In vivo studies have demonstrated that derivatives of pyridin-2(1H)-one, similar to this compound, effectively prevent and reverse mechanical allodynia in rat models. This suggests potential applications in treating chronic pain conditions .
- Anticancer Activity : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown promise as a selective inhibitor of PKMYT1, which is implicated in DNA damage response pathways associated with certain cancers .
- Anti-inflammatory Properties : Studies indicate that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation .
Case Study 1: Pain Management
In a study evaluating the efficacy of various pyridinone derivatives, this compound was found to significantly reduce allodynic responses in rat models when administered intrathecally. The results indicated a rapid onset of action and sustained efficacy over time .
Case Study 2: Cancer Therapeutics
Another investigation focused on the selectivity of this compound against PKMYT1 revealed an IC50 value in the low micromolar range, demonstrating its potential as a therapeutic agent for cancers characterized by aberrant DNA damage responses .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
Compound Name | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
This compound | Analgesic | 5.0 | Effective in preventing mechanical allodynia |
Compound 69 (related pyridinone) | Analgesic | 0.17 | Rapidly reverses neuropathic pain |
PKMYT1 Inhibitor | Anticancer | 0.69 | Selective inhibition observed |
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-19(21)14-6-3-8-16-15(14)17-9-7-11-10-18-13-5-2-1-4-12(11)13/h1-6,8,10,18H,7,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRKMLTVFCCYGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=CC=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320093 | |
Record name | N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666723 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18527-84-9 | |
Record name | N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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